Azepan-4-ylurea;dihydrochloride

Description

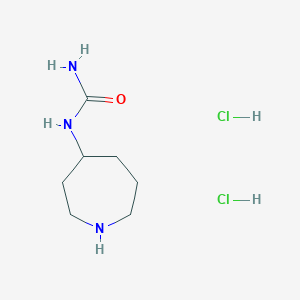

Azepan-4-ylurea; dihydrochloride is a heterocyclic compound featuring a seven-membered azepane ring substituted at the 4-position with a urea moiety, stabilized as a dihydrochloride salt. This structural configuration enhances its water solubility, a critical property for bioavailability and drug delivery . These compounds are often explored as kinase inhibitors or modulators of cellular pathways due to their ability to interact with enzymes and receptors via hydrogen bonding (urea group) and hydrophobic interactions (azepane ring) .

Properties

IUPAC Name |

azepan-4-ylurea;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c8-7(11)10-6-2-1-4-9-5-3-6;;/h6,9H,1-5H2,(H3,8,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGKLZKCRNYQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)NC(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azepan-4-ylurea;dihydrochloride involves several steps, typically starting with the preparation of azepane derivatives. One practical methodology involves Pd/LA-catalyzed decarboxylation, which enables the exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with ample reaction scope and CO2 as the byproduct. The resulting products can be easily converted into highly functionalized azepanes.

Industrial Production Methods: Industrial production methods for Azepan-4-ylurea;dihydrochloride are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Azepan-4-ylurea;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of Azepan-4-ylurea;dihydrochloride include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield azepane derivatives with additional functional groups, while reduction can produce simpler azepane structures. Substitution reactions typically result in the formation of N-alkyl or N-aryl azepane derivatives.

Scientific Research Applications

Azepan-4-ylurea;dihydrochloride has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate for synthesizing various complex molecules. In biology and medicine, it is investigated for its potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent . Industrially, it is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Azepan-4-ylurea;dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cell function and signal transduction pathways, contributing to its biological activity .

Comparison with Similar Compounds

Key Observations :

- Salt Formation: Dihydrochloride salts are commonly employed to improve aqueous solubility, as seen in vanoxerine dihydrochloride and azepane derivatives .

- Functional Groups : The urea moiety in Azepan-4-ylurea; dihydrochloride may enhance target binding affinity compared to acetamide (2-(azepan-4-yl)acetamide) or hydroxyl (Hexahydro-1H-azepin-4-ol) substituents .

Pharmacological Activity and Selectivity

Kinase Inhibition Profiles

Vanoxerine dihydrochloride, a CDK2/4/6 triple inhibitor, serves as a benchmark for comparison. Its broad-spectrum activity (IC₅₀ = 3.79–4.04 µM in liver cancer cells) contrasts with narrower inhibitors like Adapalene (CDK2-specific, IC₅₀ = 4.43–7.14 µM) and Rafoxanide (CDK4/6-specific, IC₅₀ = 1.09–1.31 µM) . While Azepan-4-ylurea; dihydrochloride’s exact targets are unspecified, its urea group may enable multi-kinase inhibition akin to vanoxerine.

Apoptosis and Cell Cycle Effects

Compounds like vanoxerine and fluspirilene (IC₅₀ = 3.46–4.01 µM) induce apoptosis and cell cycle arrest in preclinical models . Azepan-4-ylurea derivatives likely share these mechanisms due to structural similarities, though potency may vary based on substituents.

Drug Delivery and Toxicity Considerations

- Delivery Systems: Vanoxerine’s dihydrochloride form enables intravenous administration, whereas azepane derivatives with lower solubility (e.g., 2-(azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride) may require lipid-based carriers .

- Side Effects: Broader kinase inhibitors like vanoxerine exhibit higher toxicity risks (e.g., hematological effects) compared to selective analogs . Azepan-4-ylurea; dihydrochloride’s urea group may reduce off-target effects by limiting hydrophobic interactions .

Q & A

Q. What advanced techniques are recommended for studying the compound's metabolic pathways in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.